molecular formula C11H17Cl2N3O B2681922 (R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride CAS No. 1286208-22-7

(R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride

Cat. No.: B2681922
CAS No.: 1286208-22-7
M. Wt: 278.18
InChI Key: DJQHHLNIWFFUOD-YQFADDPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride is a useful research compound. Its molecular formula is C11H17Cl2N3O and its molecular weight is 278.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride is a compound that has garnered attention in the pharmaceutical field due to its potential therapeutic applications, particularly in the treatment of various diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring attached to a pyridine-4-carboxamide moiety, which is significant for its biological activity. The dihydrochloride form enhances solubility and bioavailability, making it suitable for various pharmacological studies.

  • Serotonin Receptor Agonism :
    • The compound acts as an agonist at the 5-HT1F serotonin receptor, which is implicated in pain modulation and migraine therapy. This mechanism suggests potential use in treating migraine disorders by modulating serotonergic pathways .
  • Anticancer Activity :
    • Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Cholinesterase Inhibition :
    • Some studies have highlighted the role of piperidine derivatives in inhibiting cholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's. The presence of a piperidine moiety is essential for enhancing inhibitory activity against this enzyme .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Bioavailability : The compound demonstrates favorable oral bioavailability, which is critical for therapeutic applications.
  • Toxicity : Preliminary studies indicate low toxicity levels in animal models, suggesting a good safety margin for potential clinical use .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
5-HT1F AgonismModulates pain pathways; potential migraine treatment
Anticancer ActivityInduces apoptosis in cancer cell lines
Cholinesterase InhibitionPotential application in Alzheimer's disease treatment
Low ToxicitySafe up to 2000 mg/kg in animal studies

Notable Studies

  • Migraine Treatment :
    • A study demonstrated that compounds similar to (R)-N-(Piperidin-3-yl)pyridine-4-carboxamide effectively reduced migraine symptoms in animal models by acting on serotonergic pathways .
  • Cancer Cell Studies :
    • Research involving MDA-MB-231 breast cancer cells showed that the compound could significantly inhibit cell proliferation and induce apoptosis, highlighting its potential as an anticancer agent .
  • Neurodegenerative Disease Models :
    • In vitro studies revealed that piperidine derivatives could inhibit acetylcholinesterase with IC50 values indicating significant potency compared to standard drugs used in Alzheimer's therapy .

Properties

IUPAC Name

N-[(3R)-piperidin-3-yl]pyridine-4-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10;;/h3-4,6-7,10,13H,1-2,5,8H2,(H,14,15);2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQHHLNIWFFUOD-YQFADDPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NC(=O)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.